molecular formula C11H9ClN2O2 B4497944 N-(3-chlorophenyl)-2-methyl-1,3-oxazole-4-carboxamide

N-(3-chlorophenyl)-2-methyl-1,3-oxazole-4-carboxamide

Cat. No.: B4497944
M. Wt: 236.65 g/mol
InChI Key: PHHHXISRRDHWQV-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-methyl-1,3-oxazole-4-carboxamide: is a heterocyclic compound that features an oxazole ring substituted with a carboxamide group at the 4-position, a methyl group at the 2-position, and a 3-chlorophenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with the preparation of 3-chlorophenylamine and 2-methyl-1,3-oxazole-4-carboxylic acid.

    Amide Formation: The carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated carboxylic acid then reacts with 3-chlorophenylamine to form the desired amide bond.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures (20-40°C) for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the oxazole ring can yield various reduced forms, depending on the specific conditions and reagents used.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products:

    Oxidation: Formation of 2-methyl-1,3-oxazole-4-carboxylic acid derivatives.

    Reduction: Various reduced oxazole derivatives.

    Substitution: Substituted phenyl derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or improved mechanical strength.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study the function of various biological targets.

Industry:

    Agriculture: The compound may be explored for its potential use as a pesticide or herbicide, given its ability to interact with specific biological pathways in plants or pests.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-2-methyl-1,3-oxazole-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the oxazole ring and the chlorophenyl group allows for specific interactions with the active sites of these biological targets, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-2-methyl-1,3-oxazole-4-carboxamide
  • N-(4-chlorophenyl)-2-methyl-1,3-oxazole-4-carboxamide
  • N-(3-bromophenyl)-2-methyl-1,3-oxazole-4-carboxamide

Comparison:

  • Structural Differences: The position of the chlorine atom on the phenyl ring (ortho, meta, or para) can significantly influence the compound’s reactivity and interaction with biological targets.
  • Unique Features: N-(3-chlorophenyl)-2-methyl-1,3-oxazole-4-carboxamide is unique due to the specific positioning of the chlorine atom, which can affect its binding affinity and selectivity for certain enzymes or receptors compared to its ortho- or para-substituted analogs.

This compound , covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-chlorophenyl)-2-methyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-13-10(6-16-7)11(15)14-9-4-2-3-8(12)5-9/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHHXISRRDHWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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